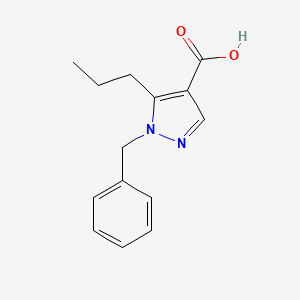

1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid

Description

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 1152591-59-7) is a pyrazole derivative with the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol . The compound features a benzyl group at the 1-position and a propyl chain at the 5-position of the pyrazole ring, with a carboxylic acid substituent at the 4-position. The compound is listed as temporarily unavailable in commercial catalogs, suggesting challenges in synthesis or sourcing .

Properties

IUPAC Name |

1-benzyl-5-propylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-2-6-13-12(14(17)18)9-15-16(13)10-11-7-4-3-5-8-11/h3-5,7-9H,2,6,10H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEBMWSSPANUKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C=NN1CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid generally follows these key steps:

- Construction of the pyrazole ring from suitable 1,3-dicarbonyl precursors or diketone esters.

- Selective N-1 benzylation of the pyrazole nucleus.

- Introduction of the propyl substituent at the C-5 position.

- Conversion of ester intermediates to the carboxylic acid at C-4.

This approach leverages the chemistry of pyrazole-5-carboxylic acid esters and their enolate intermediates, as well as alkylation techniques for N-substitution.

Preparation of Pyrazole-5-carboxylic Acid Esters via Enolate Cyclization

A key method reported in patent literature involves the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters through the cyclization of enolates derived from 2,4-dicarbonyl esters with N-alkylhydrazinium salts. This process enables the formation of pyrazole rings with alkyl substituents at N-1 and C-5 positions in a controlled manner.

| Step | Reagents/Conditions | Description |

|---|---|---|

| Formation of enolate | Base (e.g., sodium methylate) | Generation of enolate from 2,4-diketocarbonsäure ester |

| Reaction with N-alkylhydrazinium salt | N-benzylhydrazinium salt | Cyclization to form 1-benzyl-pyrazole-5-carboxylic acid ester |

| Alkylation at C-5 | Alkyl halide (e.g., propyl bromide) | Introduction of propyl substituent at C-5 position |

This method allows for the selective introduction of the benzyl group at N-1 via the hydrazinium salt and the propyl group at C-5 via alkylation.

N-Benzylation of Pyrazole Derivatives

N-benzylation is typically achieved by alkylation of pyrazole-4-carboxylic acid esters or pyrazole itself using benzyl halides (e.g., benzyl bromide or chloride) under basic conditions. The use of sodium hydride or potassium carbonate in polar aprotic solvents (e.g., DMF) facilitates the nucleophilic substitution at the pyrazole nitrogen.

| Reagents | Conditions | Outcome |

|---|---|---|

| Pyrazole-4-carboxylic acid ester | Benzyl bromide, base (NaH, K2CO3) | Formation of 1-benzyl-pyrazole-4-carboxylic acid ester |

This step is crucial to install the benzyl moiety at the N-1 position with high regioselectivity.

Introduction of the Propyl Group at C-5

The propyl substituent at the C-5 position can be introduced via alkylation of the pyrazole ring or by using appropriately substituted diketone precursors. Two main approaches are:

- Direct alkylation: Using propyl halides to alkylate the pyrazole ring at C-5, often requiring strong bases and controlled conditions to avoid N-alkylation.

- Precursor substitution: Starting from 2,4-diketone esters bearing the propyl group at the 4-position, which upon cyclization yield the pyrazole with the propyl substituent at C-5.

The choice depends on the availability of starting materials and desired regioselectivity.

Conversion of Esters to Carboxylic Acid

The final step involves hydrolysis of the ester function at the 4-position to yield the carboxylic acid. This is commonly performed by:

- Acidic hydrolysis (e.g., reflux with aqueous HCl).

- Basic hydrolysis (e.g., NaOH or KOH in aqueous ethanol), followed by acidification.

This step affords the target this compound with high purity.

Example Synthetic Route Summary

| Step | Intermediate | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | 2,4-diketone ester with propyl group | Starting materials | Standard synthesis | Precursor for cyclization |

| 2 | Enolate formation | Sodium methylate | Room temp, inert atmosphere | Enolate intermediate |

| 3 | Cyclization with N-benzylhydrazinium salt | N-benzylhydrazine salt | Reflux | Formation of 1-benzyl-pyrazole-5-carboxylic acid ester |

| 4 | N-benzylation (if not via hydrazinium salt) | Benzyl bromide, base | DMF, 50-80°C | Selective N-1 substitution |

| 5 | Ester hydrolysis | NaOH, EtOH, reflux | 2-4 hours | Conversion to carboxylic acid |

Research Findings and Optimization Notes

- The use of N-benzylhydrazinium salts in the cyclization step provides a direct and efficient route to 1-benzyl-substituted pyrazoles, minimizing side reactions and improving regioselectivity.

- Alkylation conditions must be carefully controlled to favor C-5 alkylation over N-alkylation when introducing the propyl group.

- Ester hydrolysis proceeds smoothly under both acidic and basic conditions, but basic hydrolysis followed by acidification is preferred to avoid decomposition of sensitive substituents.

- Purification is typically achieved by recrystallization or chromatographic methods, with characterization by NMR, IR, and mass spectrometry confirming structure and purity.

Data Table: Typical Reaction Parameters for Key Steps

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Enolate formation | Sodium methylate | Methanol | 25°C | 1-2 h | >90 | Anhydrous conditions recommended |

| Cyclization with N-benzylhydrazinium salt | N-benzylhydrazinium chloride | Ethanol | Reflux | 4-6 h | 75-85 | Inert atmosphere improves yield |

| C-5 Propylation | Propyl bromide, K2CO3 | DMF | 50-80°C | 6-12 h | 60-70 | Control to avoid N-alkylation |

| Ester hydrolysis | NaOH (aq) | Ethanol/water | Reflux | 2-4 h | >90 | Acidify post-reaction |

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or coupling conditions:

Key Findings :

-

Acid-catalyzed esterification (e.g., H₂SO₄) proceeds efficiently in polar solvents like methanol .

-

Coupling agents such as carbonyldiimidazole (CDI) enhance yields in non-acidic conditions.

Amidation and Peptide Coupling

The carboxylic acid participates in amide bond formation with amines:

Mechanistic Insight :

-

Activation of the carboxylic acid via CDI or EDCI generates an intermediate acyl imidazole or active ester, facilitating nucleophilic attack by amines .

Decarboxylation

Thermal or basic conditions induce decarboxylation:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Thermal decarboxylation | 180–200°C, inert atmosphere | 1-benzyl-5-propyl-1H-pyrazole | |

| Basic decarboxylation | NaOH, Δ, H₂O/EtOH | Pyrazole derivative + CO₂ |

Structural Impact :

Cyclization Reactions

The compound serves as a precursor for fused heterocycles:

Application :

-

Cyclization with hydrazines produces angiotensin II receptor antagonists with high binding affinity (IC₅₀ = 3 nM) .

Electrophilic Substitution

The pyrazole ring undergoes halogenation and alkylation:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, CH₂Cl₂, 0°C | 4-chloro-1-benzyl-5-propylpyrazole-4-carboxylic acid | |

| Benzylation | Benzyl bromide, K₂CO₃, DMF | 1,3-dibenzyl derivative |

Regioselectivity :

-

Halogenation favors position 4 due to electron-withdrawing effects of the carboxylic acid.

Biological Activity Modulation

Structural modifications enhance receptor interactions:

Key Insight :

Oxidation and Reduction

Functional group interconversions:

| Reaction | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Benzyl group oxidation | KMnO₄, H₂O, Δ | 5-propyl-1H-pyrazole-4-carboxylic acid | |

| Carboxylic acid reduction | LiAlH₄, THF, 0°C | 1-benzyl-5-propyl-1H-pyrazole-4-methanol |

Challenges :

-

Over-oxidation of the pyrazole ring can occur with strong oxidizing agents.

Salt Formation

Acid-base reactions enhance solubility:

| Salt Type | Base | Application | Reference |

|---|---|---|---|

| Sodium salt | NaOH, H₂O/EtOH | Improved aqueous solubility for formulations | |

| Hydrochloride salt | HCl (g), Et₂O | Crystalline form for storage |

Cross-Coupling Reactions

Palladium-catalyzed couplings modify the benzyl group:

| Reaction | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, DMF | Biaryl-substituted pyrazole |

Utility :

This compound’s versatility in organic synthesis and medicinal chemistry underscores its value in developing bioactive molecules. Reactions are optimized based on substituent effects, with the carboxylic acid group enabling downstream derivatization.

Scientific Research Applications

Medicinal Chemistry Applications

1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid has shown promise in the development of new therapeutic agents. Its structural features allow it to interact with biological targets effectively.

Antibacterial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like Acinetobacter baumannii . The unique combination of the pyrrole and pyrazole moieties may enhance its biological activity, making it a candidate for further pharmacological studies.

Anticancer Properties

Case studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation and exhibit kinase inhibition properties. For instance, novel derivatives have been synthesized that show antiproliferative effects on cancer cells, suggesting potential applications in oncology .

Agricultural Chemistry Applications

The compound's potential as an antibiotic adjuvant positions it as valuable in agricultural settings, particularly in developing new antibacterial therapies for crops . Its ability to enhance the effectiveness of existing antibiotics can help combat plant pathogens, contributing to sustainable agricultural practices.

Synthesis and Reactivity

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and condensation reactions typical of pyrazole derivatives. The presence of the carboxylic acid group allows for esterification reactions, which can modify its solubility and bioavailability .

Synthetic Route Overview

The general synthetic route includes:

- Formation of the pyrazole ring through condensation reactions.

- Introduction of the benzyl and propyl groups via nucleophilic substitutions.

- Final purification steps to isolate the desired compound.

Mechanism of Action

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is similar to other pyrazole derivatives, such as 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid and 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid. These compounds share the pyrazole core structure but differ in the substituents attached to the ring. The presence of the benzyl group in this compound contributes to its unique chemical and biological properties.

Comparison with Similar Compounds

Key Observations :

- Polarity : The 5-chloro derivative (CAS: 1565755-08-9) exhibits higher polarity due to the electronegative chlorine atom, which may enhance reactivity in substitution reactions .

Commercial Availability and Challenges

- In contrast, analogs like 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid (CAS: 116344-17-3) remain available at 97% purity, suggesting robust synthetic protocols for simpler derivatives .

Biological Activity

1-Benzyl-5-propyl-1H-pyrazole-4-carboxylic acid is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 244.29 g/mol. Its structure consists of a pyrazole ring with a carboxylic acid group at the 4-position and a benzyl group at the 1-position, along with a propyl group at the 5-position. The melting point of this compound ranges from 185 to 189 °C, indicating its stability under standard conditions .

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study highlighted that related compounds showed efficacy against various Gram-positive and Gram-negative bacteria, including multidrug-resistant strains such as Acinetobacter baumannii .

Table: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | 15 | |

| This compound | S. aureus | 18 | |

| Related Pyrazole Derivative | Pseudomonas aeruginosa | 20 |

Anti-inflammatory and Anticancer Potential

The pyrazole scaffold is well-recognized for its anti-inflammatory and anticancer properties. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and NCI-H460 (lung cancer) cells. The IC50 values for some derivatives were reported as low as 26 µM, indicating potent activity .

The mechanism by which pyrazole derivatives exert their biological effects is multifaceted. They are believed to interact with specific enzymes or proteins involved in disease processes. For instance, some studies suggest that these compounds may inhibit bacterial enzymes linked to antibiotic resistance or modulate pathways involved in inflammation and tumorigenesis .

Study on Antibacterial Activity

A detailed investigation was conducted on the antibacterial efficacy of various pyrazole derivatives, including this compound. The study employed the microplate Alamar Blue assay (MABA) to evaluate the minimum inhibitory concentrations (MICs) against standard bacterial strains. Results indicated that modifications in the side chains significantly influenced biological activity, with certain derivatives exhibiting enhanced potency against resistant strains .

Cytotoxicity Assessment

In another study, several pyrazole derivatives were screened for their cytotoxicity against tumor cell lines using standard assays. The results revealed that compounds with specific substituents on the pyrazole ring exhibited notable growth inhibition in cancer cells, suggesting that structural variations can optimize therapeutic efficacy .

Q & A

Q. What are the common synthetic routes for 1-benzyl-5-propyl-1H-pyrazole-4-carboxylic acid?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazine derivatives (e.g., benzyl hydrazine) and subsequent hydrolysis. For example, similar pyrazole-4-carboxylic acids are synthesized by reacting ethyl acetoacetate with phenylhydrazine under reflux, followed by alkaline hydrolysis to yield the carboxylic acid . Modifications to introduce the propyl group may involve alkylation or substitution reactions at the pyrazole ring. Vilsmeier-Haack conditions (using DMF and POCl₃) have also been employed for functionalizing pyrazole derivatives, which could adapt to introduce substituents like benzyl and propyl groups .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm molecular structure. For example, pyrazole derivatives show characteristic peaks for aromatic protons (δ 7.25–7.37 ppm for benzyl groups) and alkyl chains (δ 0.98–2.85 ppm for propyl groups) .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions. A related compound, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, crystallized in a monoclinic system with intermolecular O–H···O hydrogen bonds stabilizing the structure .

- FTIR Spectroscopy : Confirms carboxylic acid (C=O stretch ~1680 cm⁻¹) and pyrazole ring vibrations (~1520 cm⁻¹) .

Q. What biological activities are associated with structurally similar pyrazole-4-carboxylic acids?

Pyrazole derivatives exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties. Substitutions (e.g., benzyl, propyl) influence bioactivity by altering lipophilicity and target binding. For instance, 1-ethyl-4-nitro-pyrazole-5-carboxylic acid showed antibacterial activity, suggesting the nitro group enhances efficacy . Computational docking studies (e.g., with COX-2 or kinase enzymes) can predict interactions for 1-benzyl-5-propyl derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling reactions for introducing aryl/alkyl groups .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Cyclocondensation typically requires reflux (80–100°C), while hydrolysis is performed under mild alkaline conditions (50–60°C) to avoid decarboxylation .

Q. What structure-activity relationships (SAR) govern the biological efficacy of this compound?

- Substituent Effects : The benzyl group enhances aromatic stacking in enzyme active sites, while the propyl chain may increase membrane permeability. Comparative studies show that electron-withdrawing groups (e.g., nitro) on the pyrazole ring boost antibacterial activity .

- Carboxylic Acid Role : The COOH group facilitates hydrogen bonding with biological targets, critical for anti-inflammatory activity .

Q. How can contradictions in reported reactivity or bioactivity data be resolved?

- Reactivity Discrepancies : Substituent positioning (e.g., 3-propyl vs. 5-propyl) alters electronic effects. For example, 1-benzyl-5-chloro-3-propyl derivatives show distinct NMR shifts compared to isomers .

- Bioactivity Variability : Use standardized assays (e.g., MIC for antimicrobial tests) and validate via in silico models (DFT, molecular dynamics) to account for experimental variability .

Q. What computational methods predict the compound’s stability and interaction with biological targets?

- DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to assess reactivity .

- Molecular Docking : Simulate binding to targets like COX-2 (PDB ID: 5IKT) or EGFR kinase (PDB ID: 1M17) to prioritize synthesis .

Q. What are the stability considerations for long-term storage of this compound?

- Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation.

- Lyophilization or formulation as a sodium salt improves aqueous stability. Related compounds degrade via decarboxylation under acidic/alkaline conditions .

Q. How does the compound interact with metabolic enzymes (e.g., cytochrome P450)?

Q. What strategies address regioselectivity challenges during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.